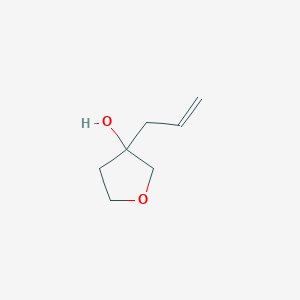
3-(Prop-2-en-1-yl)oxolan-3-ol
Descripción general
Descripción
3-(Prop-2-en-1-yl)oxolan-3-ol, also known as 3-allyltetrahydrofuran-3-ol, is a chemical compound with the molecular formula C7H12O2 . It has a molecular weight of 128.17 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12O2/c1-2-3-7(8)4-5-9-6-7/h2,8H,1,3-6H2 . This indicates that the compound contains seven carbon atoms, twelve hydrogen atoms, and two oxygen atoms .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 128.17 .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
“3-(Prop-2-en-1-yl)oxolan-3-ol” has shown significant potential in the pharmaceutical industry . A series of novel analogues of this compound were designed and synthesised as colchicine-binding site inhibitors (CBSI). These compounds demonstrated significant in vitro antiproliferative activities in MCF-7 breast cancer cells . They inhibited the polymerisation of tubulin in vitro, with significant reduction in tubulin polymerization, and were shown to interact at the colchicine-binding site on tubulin .
Anticancer Applications
Compounds containing a propargyl group, such as “this compound”, display important biological activities, including anticancer . They have shown potential in the treatment of various types of cancer, including breast cancer .
Antimicrobial and Antibacterial Applications
The propargyl group in “this compound” also contributes to its antimicrobial and antibacterial properties . This makes it a potential candidate for the development of new antimicrobial and antibacterial agents.
Anti-neurodegenerative Applications
“this compound” has shown potential in the treatment of neurodegenerative diseases . This opens up new avenues for research in the field of neurology and the development of drugs for neurodegenerative diseases.
Optical Applications
Organic molecules like “this compound” are potential candidates for modifying and improving linear and nonlinear optical properties . They can be used in different applications such as optical switching, optical logic, memory devices, and signal processing .
Anticonvulsant Applications
Compounds containing a propargyl group, such as “this compound”, have shown anticonvulsant activities . This suggests potential applications in the treatment of epilepsy and other seizure disorders.
Safety and Hazards
The safety information for 3-(Prop-2-en-1-yl)oxolan-3-ol indicates that it is classified under GHS05 (corrosive) and GHS07 (harmful) pictograms . The hazard statements include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Mode of Action
It is known that the compound can act as a photosensitizer . Photosensitizers are molecules that absorb light and transfer that energy to other molecules, which can lead to various chemical reactions.
Biochemical Pathways
The compound’s role as a photosensitizer suggests it may be involved in pathways related to light energy transfer
Result of Action
As a photosensitizer, it may induce chemical reactions that could have various effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
3-prop-2-enyloxolan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-3-7(8)4-5-9-6-7/h2,8H,1,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLGVEJFPXHOOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCOC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



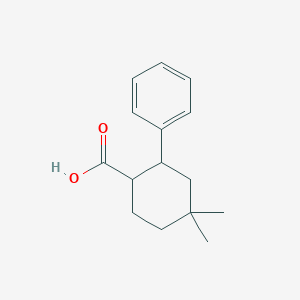

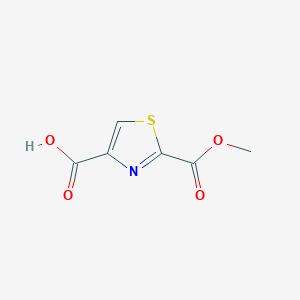
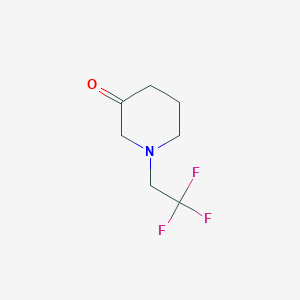
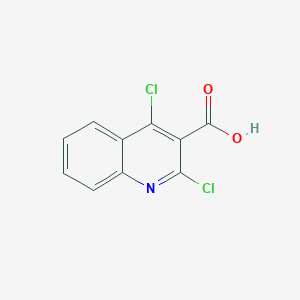

![3-[(4-Fluorophenyl)sulfanyl]propanenitrile](/img/structure/B3379110.png)
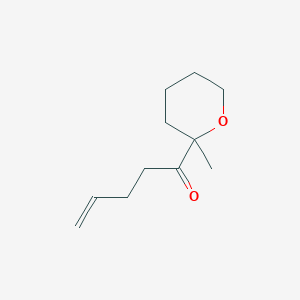

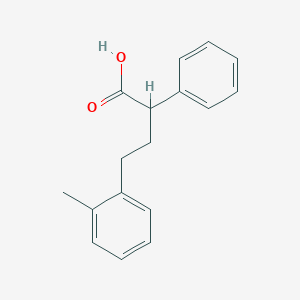
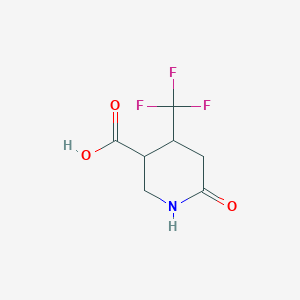

![3-[(Tert-butoxy)carbonyl]pyridine-2-carboxylic acid](/img/structure/B3379169.png)
